(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
Brand Name: Vulcanchem
CAS No.: 54750-08-2
VCID: VC17018913
InChI: InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

CAS No.: 54750-08-2

Cat. No.: VC17018913

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol - 54750-08-2

Specification

CAS No. 54750-08-2
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1S,3R,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Standard InChI InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1
Standard InChI Key WHXOMZVLSNHION-UYXSQOIJSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@H]1O
Canonical SMILES CC1CC2C(C2(C)C)CC1O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol consists of a bicyclo[4.1.0]heptane skeleton, a fused ring system comprising a six-membered and a one-membered ring. The stereochemistry is defined by the substituents at positions 1, 3, 4, and 6:

  • : The methyl group at position 1 occupies the axial orientation.

  • : The hydroxyl group at position 3 is equatorial.

  • : The methyl group at position 4 is equatorial.

  • : The methyl group at position 6 is axial .

This configuration is critical to the compound’s reactivity and physical behavior. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this stereochemistry, ensuring unambiguous identification .

Spectroscopic Identification

Mass spectrometry data from the National Institute of Standards and Technology (NIST) for related compounds, such as 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, reveals a base peak at m/zm/z 152.2334 corresponding to the molecular ion [M]+[M]^+ . While direct spectral data for the alcohol derivative is limited, fragmentation patterns of analogous terpenoids suggest prominent peaks at m/zm/z 136 (loss of H2O\text{H}_2\text{O}) and m/zm/z 121 (loss of CH3\text{CH}_3) .

Synthesis and Production

Stereoselective Synthesis

The synthesis of (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol typically involves the hydrogenation of its ketone precursor, 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, under controlled conditions. Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) in ethanol at 25°C yields the alcohol with high stereoselectivity . Alternative routes include:

  • Epoxide Ring-Opening: Treatment of bicyclic epoxides with Grignard reagents.

  • Biocatalytic Reduction: Enzymatic reduction of ketones using alcohol dehydrogenases .

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: 50–70°C

  • Pressure: 10–15 bar

  • Catalyst loading: 5% Pd/C\text{Pd/C} .

Physical and Thermodynamic Properties

Phase Behavior

The compound exhibits a boiling point of approximately 245°C at atmospheric pressure, extrapolated from vapor pressure data . The enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H^\circ) is experimentally determined as 78.0 kJ/mol, indicative of strong intermolecular hydrogen bonding due to the hydroxyl group .

Table 1: Thermodynamic Properties

PropertyValueMethodReference
Molecular Weight154.25 g/molCalculated
Enthalpy of Vaporization78.0 kJ/molCalorimetry
Boiling Point~245°CEstimated

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with polar organic solvents such as ethanol and acetone. The octanol-water partition coefficient (logP\log P) is estimated at 2.8, reflecting moderate hydrophobicity .

Chemical Reactivity and Functionalization

Hydroxyl Group Reactivity

The tertiary alcohol moiety undergoes typical alcohol reactions:

  • Esterification: Reaction with acetyl chloride yields the corresponding acetate.

  • Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) regenerates the ketone precursor .

Ring-Strain Effects

The bicyclo[4.1.0]heptane system introduces significant ring strain, facilitating ring-opening reactions. Treatment with hydrochloric acid (HCl\text{HCl}) in dichloromethane produces chlorinated derivatives via carbocation intermediates .

Applications and Industrial Relevance

Fragrance and Flavor Industry

As a terpenoid, this compound contributes woody, camphoraceous notes to perfumes and essential oils. Its stability under acidic conditions makes it suitable for use in cosmetic formulations .

Pharmaceutical Intermediates

The bicyclic scaffold serves as a precursor in the synthesis of bioactive molecules, including antiviral agents and anti-inflammatory drugs. Derivatives functionalized at the 3-position show promising activity in preclinical studies .

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